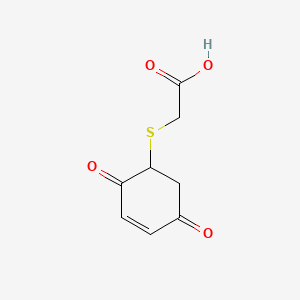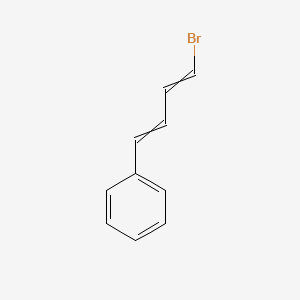
4-Bromobuta-1,3-dienylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE: is an organic compound characterized by the presence of a bromine atom attached to a conjugated diene system, which is further connected to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE typically involves the bromination of butadiene followed by a coupling reaction with benzene. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out under controlled temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precise control over reaction parameters, leading to efficient production .
Análisis De Reacciones Químicas
Types of Reactions: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Addition Reactions: The conjugated diene system can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.
Addition Reactions: Conducted under mild heating with catalysts like Lewis acids to facilitate the cycloaddition process.
Oxidation and Reduction Reactions: Utilizes oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Substitution Reactions: Formation of substituted butadiene derivatives.
Addition Reactions: Formation of cyclohexene derivatives.
Oxidation and Reduction Reactions: Formation of epoxides or alkanes.
Aplicaciones Científicas De Investigación
Chemistry: ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures through Diels-Alder reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE is utilized in the production of polymers and advanced materials due to its reactive diene system .
Mecanismo De Acción
The mechanism of action of ((1E,3E)-4-BROMO-BUTA-1,3-DIENYL)-BENZENE involves its ability to participate in various chemical reactions due to the presence of the conjugated diene system and the bromine atom. The compound can act as a dienophile in Diels-Alder reactions, forming stable cyclic products. Additionally, the bromine atom can undergo nucleophilic substitution, leading to the formation of diverse derivatives .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene without the bromine and benzene substituents.
4-Bromo-1,3-butadiene: Lacks the benzene ring but has a similar brominated diene structure.
Styrene: Contains a benzene ring but lacks the conjugated diene system.
Propiedades
Fórmula molecular |
C10H9Br |
|---|---|
Peso molecular |
209.08 g/mol |
Nombre IUPAC |
4-bromobuta-1,3-dienylbenzene |
InChI |
InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H |
Clave InChI |
RHFAWXPHDBNIKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

![2-[(4-Methoxyphenyl)methyl]-4,4,6-trimethyl-1,3-dioxane](/img/structure/B13770258.png)
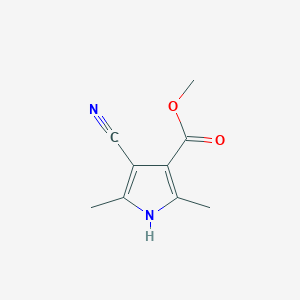
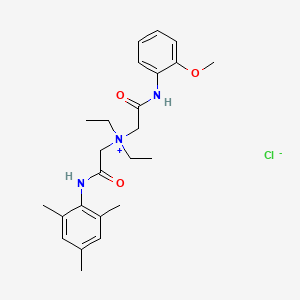
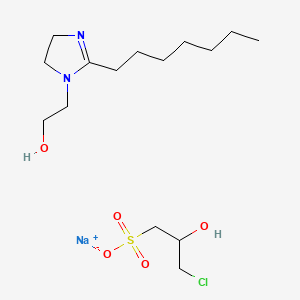
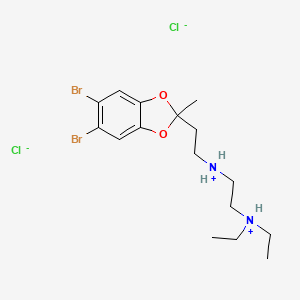
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
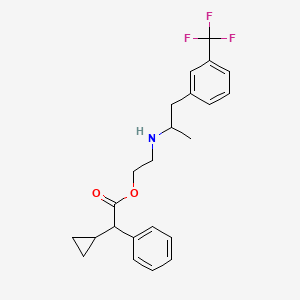
![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)

![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
